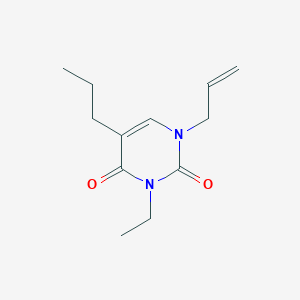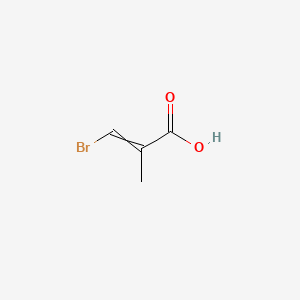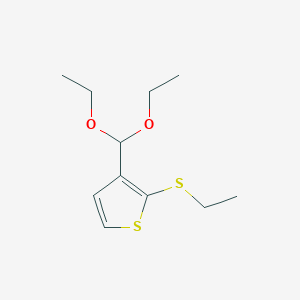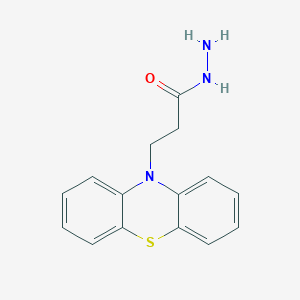
1,7-Diphenylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diphenylheptane is a diarylheptanoid compound characterized by a heptane chain with phenyl groups attached at the first and seventh positions. This compound is part of a larger class of naturally occurring diarylheptanoids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,7-Diphenylheptane can be synthesized through various methods. One common approach involves the hydrogenation of alkyltriphenylmethanes over nickel catalysts. This method yields alkyldicyclohexylphenylmethanes and alkyltricyclohexylmethanes, which can be separated by fractional distillation and chromatography .
Industrial Production Methods: In industrial settings, this compound can be extracted from natural sources such as the rhizome of Curcuma zedoary. The extraction process involves crushing the rhizome, extracting with ethyl acetate, and concentrating the extract to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,7-Diphenylheptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in type II photoreactions, where UV irradiation leads to the formation of acetophenone and 1-phenylalk-en-1-one .
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile and medium-pressure mercury lamps for UV irradiation. The reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from these reactions include acetophenone, 1-phenylalk-en-1-one, and various secondary products such as buta-1,3-diene and 1-phenylcyclohex-3-en-1-ol .
Applications De Recherche Scientifique
1,7-Diphenylheptane has a wide range of scientific research applications. It is considered a novel class of phytoestrogens and has demonstrated significant estrogenic activities both in vitro and in vivo . Additionally, it has been studied for its antioxidation and antidiabetic effects, particularly in the regulation of oxidative stress and insulin resistance . The compound is also used in the formulation of mucoadhesive sustained-release gels for vaginal delivery .
Mécanisme D'action
The mechanism of action of 1,7-Diphenylheptane involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant enzyme levels and reducing oxidative stress . Additionally, it can modulate the expression of genes involved in inflammation and insulin resistance, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Comparaison Avec Des Composés Similaires
1,7-Diphenylheptane is part of the diarylheptanoid family, which includes compounds such as 5-hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone and 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one . These compounds share a similar structural skeleton but differ in their functional groups and biological activities. For example, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one has been identified as a potential inhibitor of SARS-CoV-2 , highlighting the unique properties and applications of each compound within this family.
Propriétés
Numéro CAS |
22906-09-8 |
|---|---|
Formule moléculaire |
C19H24 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
7-phenylheptylbenzene |
InChI |
InChI=1S/C19H24/c1(2-6-12-18-14-8-4-9-15-18)3-7-13-19-16-10-5-11-17-19/h4-5,8-11,14-17H,1-3,6-7,12-13H2 |
Clé InChI |
GQJMIKVSYWHDMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate](/img/structure/B14701297.png)
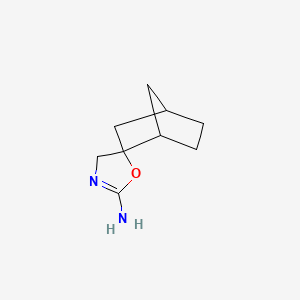
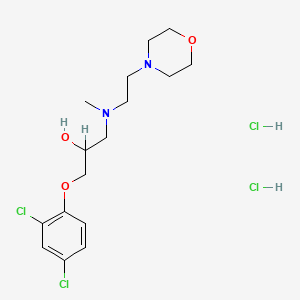
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
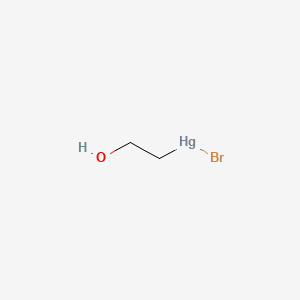
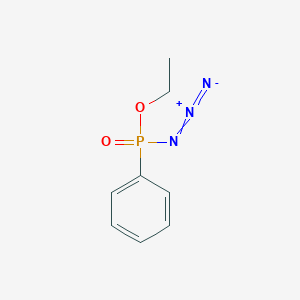
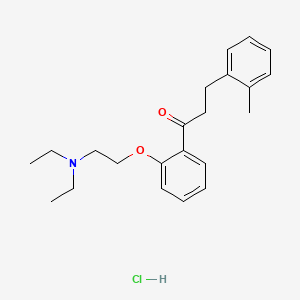
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
